molecular formula C10H8ClF3O4 B4298055 methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B4298055
M. Wt: 284.61 g/mol
InChI Key: XVCGAMCXZAGHNH-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound with a complex structure that includes chloro, hydroxy, and trifluoromethyl groups

Preparation Methods

The synthesis of methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves several steps. One common method starts with the esterification of 3-chloro-4-hydroxyphenylacetic acid using anhydrous methanol in the presence of p-toluenesulfonic acid as a catalyst . This reaction yields methyl 3-chloro-4-hydroxyphenylacetate, which can then be further modified to introduce the trifluoromethyl and hydroxy groups under specific reaction conditions.

Chemical Reactions Analysis

Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O4/c1-18-8(16)9(17,10(12,13)14)5-2-3-7(15)6(11)4-5/h2-4,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCGAMCXZAGHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)O)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 2
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 3
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 5
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 6
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

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